molecular formula C21H21F3O4 B1191737 DS-3032b

DS-3032b

カタログ番号 B1191737
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor this compound binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Reactivating TP53 Signaling in Neuroblastoma

  • Application: DS-3032b has been investigated for its effect on high-risk neuroblastoma. It targets MDM2, a negative regulator of the TP53 tumor suppressor gene, reactivating TP53 signaling in neuroblastoma cells.
  • Findings: In vitro and in vivo studies showed that this compound treatment leads to G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells. It was particularly effective in cells with wildtype TP53, regardless of MYCN amplification. Oral administration in a murine model inhibited tumor growth and prolonged survival (Arnhold et al., 2017).

Predictive Biomarkers for MDM2 Inhibition

  • Application: this compound’s role in targeting the MDM2-p53 interaction in tumor cells, suggesting its potential as a cancer therapeutic.
  • Findings: this compound exhibited a dose-dependent increase in p53 target genes in osteosarcoma cell lines. A gene signature was identified that predicts response to MDM2 inhibitors, including this compound. This signature is especially relevant in cancers retaining wildtype p53 protein (Nakamaru et al., 2015).

Phase I Clinical Trials in Solid Tumors and Lymphomas

  • Application: this compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.
  • Findings: The trials aimed to determine a recommended Phase 2 dose and assess the safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound. Preliminary results indicated an acceptable safety profile and signs of clinical activity in specific cancer types, such as liposarcoma with MDM2 amplification (Bauer et al., 2015).

Molecular Docking Studies for Oncology Treatment

  • Application: Molecular docking studies of this compound to understand its interaction with MDM2, a crucial regulator of p53 in cancer cells.
  • Findings: The study found that this compound binds with high affinity and stability to the p53 binding site in MDM2. This indicates potential therapeutic efficiency in cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).

Hematological Malignancies Phase I Trial

  • Application: A Phase I trial of this compound in patients with hematological malignancies to evaluate safety, tolerability, and preliminary efficacy.
  • Findings: The trial showed that this compound was tolerated up to a specific dose, with observed clinical activity in reducing bone marrow blasts in some patients. Further studies are planned to explore combinations with other treatment agents (Dinardo et al., 2016).

Predictive Gene Signatures for Tumor Sensitivity

  • Application: Identifying gene signatures to predict sensitivity of tumors to this compound.
  • Findings: Gene expression profiling combined with TP53 mutational status was found to predict antitumor effects of this compound in vitro and in vivo. A 175-gene signature was defined and validated, indicating the potential for clinical implementation of these findings (Ishizawa et al., 2018).

特性

分子式

C21H21F3O4

外観

Solid powder

同義語

DS3032b;  DS-3032b;  DS 3032b.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。